2,3,6-Tribromo-1-methyl-indole
Description
Significance of Indole (B1671886) Core in Chemical Research
The indole nucleus is a fundamental structural component in numerous natural and synthetic molecules, rendering it highly significant in chemical and biomedical research. nih.gov It is a weakly basic molecule, characterized by the delocalization of ten π-electrons, which gives it its aromatic nature. mdpi.com This unique structure is found in the essential amino acid tryptophan, which serves as a biosynthetic precursor for a variety of important metabolites, including the neurotransmitter serotonin. nih.govcreative-proteomics.com
The versatility of the indole scaffold is a key reason for its prominence in medicinal chemistry and drug discovery. mdpi.combiosynth.com Its ability to mimic the structure of peptides allows it to bind to a variety of receptors and enzymes. nih.gov Consequently, indole derivatives are integral to many pharmaceuticals, with numerous drugs approved for treating conditions like migraines, infections, and hypertension containing this core structure. mdpi.comnews-medical.net The structural adaptability of the indole ring allows for the synthesis of large libraries of compounds, which can be screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com
Overview of Halogenated Indoles in Academic Studies
Halogenated indoles represent a critical class of compounds, frequently found as structural motifs in bioactive natural products, particularly from marine sources like red algae. researchgate.netresearchgate.net The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto the indole ring is a key strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its biological activity. nih.gov
Research into halogenated indoles is extensive, focusing on both their synthesis and their potential applications. mdpi.com Synthetic methodologies often involve electrophilic halogenation, where the regioselectivity of the reaction is a crucial aspect. researchgate.netacs.org For instance, the protecting group on the indole's nitrogen atom can direct halogenation to either the C2 or C3 position. acs.org Halogenated indoles serve as versatile building blocks in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, which allow for the introduction of diverse functional groups. mdpi.com Academically, these compounds are studied for a wide range of potential therapeutic uses, including as enzyme inhibitors and anticancer agents. mdpi.comnih.gov
Contextualizing 2,3,6-Tribromo-1-methyl-indole within Contemporary Indole Research
This compound is a specific halogenated indole derivative that serves as a useful compound in research. Its structure features bromine atoms at the 2, 3, and 6 positions of the 1-methyl-indole core. The presence of three bromine atoms makes it a valuable substrate for synthetic transformations.
In contemporary research, this compound is particularly noted for its utility in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon bonds. By using this compound, chemists can selectively introduce various aryl or alkyl groups at the brominated positions, leading to the synthesis of more complex and structurally diverse indole derivatives. The distinct reactivity of the bromine atoms at different positions on the indole ring can potentially allow for sequential and controlled functionalization.
The primary role of this compound in the academic and industrial research landscape is that of a specialized chemical building block. Its structural and chemical properties are well-defined, making it a reliable starting material for the synthesis of novel compounds with potential applications in materials science and pharmaceutical development.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₆Br₃N |
| Molecular Weight | 367.86 g/mol |
| CAS Number | 70063-24-0 |
| Synonyms | 1H-Indole, 2,3,6-tribromo-1-methyl- |
Structure
3D Structure
Properties
CAS No. |
70063-24-0 |
|---|---|
Molecular Formula |
C9H6Br3N |
Molecular Weight |
367.86 g/mol |
IUPAC Name |
2,3,6-tribromo-1-methylindole |
InChI |
InChI=1S/C9H6Br3N/c1-13-7-4-5(10)2-3-6(7)8(11)9(13)12/h2-4H,1H3 |
InChI Key |
VNXWBQUYRZQEEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=C1Br)Br |
Origin of Product |
United States |
Occurrence and Isolation in Natural Product Chemistry
Discovery and Source Organisms
Initial investigations into the chemical constituents of certain marine species led to the identification of this polybrominated indole (B1671886).
The marine red alga Laurencia brongniartii is a confirmed source of 2,3,6-tribromo-1-methyl-indole. Research on this species has led to the isolation and characterization of this compound. While the genus Laurencia is known for producing a variety of halogenated compounds, the presence of this compound has been specifically attributed to L. brongniartii. Studies on other species of this genus, such as Laurencia decumbens, have identified other polybromoindoles, including 2,3,4,6-tetrabromo-1-methyl-1H-indole, but not this compound cumbria.ac.uk. Similarly, investigations into the chemical composition of Laurencia similis have primarily yielded sesquiterpenes, with no reports of this compound mdpi.com.
Beyond the plant kingdom, this compound has also been isolated from marine invertebrates. Specifically, the brittle star Ophiocoma erinaceus has been identified as a source of this compound. The occurrence of the same metabolite in both a red alga and a brittle star suggests a possible dietary transfer or a symbiotic relationship, which is a common phenomenon in marine ecosystems.
| Organism Type | Species | Compound Presence |
| Marine Red Algae | Laurencia brongniartii | Confirmed |
| Marine Red Algae | Laurencia decumbens | Not Confirmed |
| Marine Red Algae | Laurencia similis | Not Confirmed |
| Marine Invertebrate | Ophiocoma erinaceus | Confirmed |
Methodologies for Natural Product Isolation and Identification
The process of isolating and identifying this compound from its natural sources involves a series of established techniques in natural product chemistry.
The general workflow begins with the collection and extraction of the marine organism. The collected biomass is typically freeze-dried and then subjected to solvent extraction to obtain a crude extract containing a complex mixture of metabolites.
This crude extract then undergoes a process of fractionation, often using liquid-liquid partitioning, to separate compounds based on their polarity. Further purification is achieved through various chromatographic techniques. These can include:
Column Chromatography (CC): A fundamental technique for the separation of individual compounds from a mixture.
Thin-Layer Chromatography (TLC): Often used for the rapid analysis of fractions and to monitor the progress of separation.
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages of purification to isolate pure compounds.
Once the compound is isolated in its pure form, its chemical structure is elucidated using a combination of spectroscopic methods:
Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for determining the precise arrangement of atoms within the molecule and establishing its final structure.
The following table summarizes the key methodologies:
| Stage | Technique | Purpose |
| Extraction | Solvent Extraction | To obtain a crude extract of metabolites from the organism. |
| Fractionation | Liquid-Liquid Partitioning | To separate compounds based on polarity. |
| Purification | Column Chromatography, TLC, HPLC | To isolate the pure compound from the mixture. |
| Structure Elucidation | Mass Spectrometry, NMR Spectroscopy | To determine the molecular formula and chemical structure. |
Chemical Reactivity and Transformative Organic Reactions
Cross-Coupling Reactions Utilizing 2,3,6-Tribromo-1-methyl-indole as a Substrate
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for such transformations. These reactions facilitate the formation of carbon-carbon bonds, allowing for the introduction of diverse functionalities onto the indole (B1671886) ring.
The Suzuki-Miyaura reaction, a powerful method for creating carbon-carbon bonds, has been successfully applied to this compound for the synthesis of arylated indole derivatives. researchgate.net This reaction typically involves the palladium-catalyzed coupling of the brominated indole with an organoboron reagent, such as an arylboronic acid, in the presence of a base. fishersci.eslibretexts.org
The multiple bromine substituents on this compound allow for the stepwise or one-pot synthesis of triarylated indoles. researchgate.net By carefully selecting the reaction conditions and the stoichiometry of the arylboronic acid, it is possible to substitute all three bromine atoms with aryl groups. These triarylated indoles are of interest due to their potential applications in materials science and medicinal chemistry. Research has shown that both electron-rich and electron-deficient arylboronic acids can be effectively coupled, demonstrating the versatility of this method. researchgate.net While the triarylated products can be sensitive to moisture and may decompose, they are generally more stable than their di- and mono-arylated precursors. researchgate.net
| Starting Material | Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|---|
| This compound | Arylboronic acids (electron-rich and -deficient) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/water | 80°C, 12h | 2,3,6-Triaryl-1-methyl-indole | Varies |
A significant aspect of the reactivity of this compound is the ability to achieve regioselective functionalization. Studies have demonstrated that under specific Suzuki-Miyaura conditions, it is possible to selectively arylate the C-2 and C-6 positions while leaving the C-3 bromine atom intact. researchgate.netvulcanchem.com This selectivity is attributed to the differential reactivity of the C-Br bonds, with the C-2 and C-6 positions being more susceptible to oxidative addition to the palladium catalyst than the C-3 position. This regioselectivity provides a strategic advantage for synthesizing disubstituted indoles that can be further functionalized at the C-3 position. researchgate.net
| Starting Material | Arylboronic Acid (Equivalents) | Catalyst | Base | Solvent | Conditions | Major Product | Selectivity |
|---|---|---|---|---|---|---|---|
| This compound | Arylboronic acid (2 equiv.) | Pd(PPh₃)₄ (3 mol%) | - | 1,4-dioxane | 110°C, 6h | 2,6-Diaryl-3-bromo-1-methyl-indole | Good regioselectivity in favour of position 2 and 6 |
The mechanism of the Suzuki-Miyaura cross-coupling reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgsioc-journal.cnnih.gov The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. libretexts.org This is often the rate-determining step. libretexts.org This is followed by transmetalation, where the aryl group from the boronic acid (activated by a base) is transferred to the palladium center. nih.gov The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. libretexts.orgsioc-journal.cn
The optimization of the catalytic system is crucial for achieving high yields and selectivity. Factors such as the choice of palladium catalyst, ligands, base, and solvent all play a significant role. ubc.ca For the arylation of this compound, palladium catalysts like Pd(PPh₃)₄ have been shown to be effective. vulcanchem.com The choice of base is also critical for activating the boronic acid and facilitating the transmetalation step. nih.gov
Suzuki-Miyaura Cross-Coupling for Arylation
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful technique for converting carbon-halogen bonds into carbon-metal bonds, thereby generating highly reactive organometallic intermediates. umich.edu This method is particularly useful for creating nucleophilic carbon centers that can react with a variety of electrophiles.
Brominated indoles, including this compound, can undergo halogen-lithium exchange upon treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, typically at low temperatures. researchgate.netorgsyn.org This reaction allows for the regioselective formation of lithiated indole species. scispace.comresearchgate.net The position of the lithiation can often be controlled by the reaction conditions and the substitution pattern of the starting indole. For instance, selective halogen-metal exchange at a specific bromine-substituted position can be achieved, creating a nucleophilic site for subsequent reactions with electrophiles. scispace.com While 2-lithioindole species can be unstable, their formation is a key step in the synthesis of various substituted indoles. clockss.org The resulting organolithium intermediates are versatile and can be quenched with a wide range of electrophiles to introduce new functional groups onto the indole ring. orgsyn.org
C-H Activation and Site-Selective Functionalization Studies in Indole Systems
The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in organic synthesis, offering an atom-economical pathway to modify complex molecules. bath.ac.uk For indole systems, C-H activation strategies are crucial for derivatization, particularly at the less reactive benzene (B151609) core (the C4, C5, C6, and C7 positions). rsc.org
While the pyrrole (B145914) ring of indole is intrinsically more reactive, significant progress has been made in developing catalytic systems for the functionalization of the benzenoid ring. rsc.org These "remote" C-H functionalization reactions often rely on directing groups to steer a metal catalyst to a specific, otherwise unreactive, C-H bond. rsc.org
Strategies have been developed for selective functionalization at various remote positions:
C5-Functionalization : A silver-catalyzed C-H selenylation at the C5 position of indole scaffolds has been reported. This reaction utilizes a pivaloyl group at the C3 position to block the more reactive site and electronically influence the arene ring, enabling selective functionalization at C5. acs.org
C6-Functionalization : Ruthenium catalysis has been successfully employed for the C6-selective C-H alkylation of indole derivatives. acs.orgacs.org This was achieved using an N-pyrimidinyl directing group in combination with an ancillary ester group at the C3 position, which was found to be critical for achieving reactivity at the C6 position. bath.ac.ukacs.orgacs.org
C7-Functionalization : Rhodium-catalyzed C-H olefination at the C7 position of indoles has been accomplished using an N-imino directing group, which was essential for achieving high regioselectivity. thieme-connect.com
These methodologies highlight the potential to modify the carbocyclic ring of indole scaffolds like this compound, for instance, by targeting the C4, C5, or C7 positions, provided a suitable directing group strategy can be implemented.
Ruthenium catalysts have proven to be particularly versatile for the C-H activation and subsequent functionalization of indole derivatives. mdpi.com These catalysts can achieve high site-selectivity, which is often challenging due to the multiple potential reaction sites on the indole ring. mdpi.com
Notable ruthenium-catalyzed methodologies include:
Remote C6-Alkylation : A ruthenium(II) catalysis approach enables the alkylation of the C6-position of N-pyrimidinyl indoles that also contain an ester directing group at C3. bath.ac.ukacs.org The reaction proceeds through a proposed C2-cyclometalation followed by a remote σ-activation pathway, leading to C6-alkylation with yields up to 92%. bath.ac.ukacs.orgacs.org
C3-Alkenylation : An ester group at the C4 position has been used as a directing group to achieve ruthenium(II)-catalyzed C3-selective alkenylation. rsc.org This selectivity is attributed to the formation of a stable six-membered ruthenacycle intermediate. rsc.org
C2-Alkenylation : By employing a cyanomethyl group on the indole nitrogen as a directing group, ruthenium-catalyzed C2-alkenylation has been developed. sioc-journal.cn This directing group can be easily removed after the reaction, providing access to N-H indoles. sioc-journal.cn
These examples demonstrate the power of ruthenium catalysis to control the site of functionalization on the indole core through the strategic placement of directing groups.
| Target Position | Catalyst System | Directing Group | Reaction Type | Reference |
|---|---|---|---|---|
| C6 | Ruthenium(II) | N-pyrimidinyl and C3-ester | Alkylation | bath.ac.ukacs.orgacs.org |
| C3 | Ruthenium(II) | C4-ester | Alkenylation | rsc.org |
| C2 | Ruthenium(II) | N-cyanomethyl | Alkenylation | sioc-journal.cn |
The regioselectivity of C-H functionalization reactions on indoles is profoundly influenced by the choice of directing group and the presence of non-covalent interactions. Directing groups are functional moieties pre-installed on the substrate that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby ensuring site-selective activation.
Covalent Directing Groups : A variety of directing groups attached to the indole nitrogen have been used to control regioselectivity. For instance, a pyrimidinyl group directs functionalization to the C2 and subsequently the C6 position, acs.orgacs.org while an imino group can direct a rhodium catalyst to the C7 position. thieme-connect.com Amide groups at the C3 position have also been shown to direct C2 functionalization. nih.gov The formation of a stable five- or six-membered metallacycle intermediate is often the key to high selectivity. rsc.org
Non-Covalent Interactions : Hydrogen bonding can also serve as a powerful tool to control regioselectivity, overriding the intrinsic reactivity of the indole ring. In a rhodium(II)-catalyzed alkylation of N-H indoles, hydrogen bonding between the indole N-H and the catalyst's ligand is proposed to be responsible for the observed C6 selectivity. snnu.edu.cn This interaction positions the catalyst in such a way that it favors functionalization at the remote C6 position instead of the electronically preferred C3 position. snnu.edu.cn
The interplay between the catalyst, the directing group, and non-covalent forces allows for precise control over which C-H bond is functionalized, enabling the synthesis of highly decorated indole derivatives. nih.gov
Electrophilic Substitution Reactions Beyond Bromination for Indole Derivatives
The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution, with the C3 position being the most reactive site. niscpr.res.in When the C3 position is blocked, as in this compound, electrophilic attack occurs at other available positions, primarily on the carbocyclic ring. The existing substituents heavily influence the position of further substitution.
In this compound, the N-methyl group is an activating group, while the bromine atoms are deactivating yet ortho-, para-directing. The combined electronic effects would direct incoming electrophiles to the C4 and C5 positions.
Examples of electrophilic substitution reactions on substituted indoles include:
Nitration : The nitration of 1-furfuryl-5-hydroxy-2-methylindole derivatives using hydrated ferric nitrate (B79036) leads to dinitration at the C4 and C6 positions. niscpr.res.in In another case, nitration of a 3,6-diacetylindole yielded the 4-nitro derivative, showing that the reaction can proceed even on a deactivated ring. niscpr.res.inniscpr.res.in
Friedel-Crafts Acylation : Acetylation of 3-acetyl-1-furfuryl-5-hydroxy-2-methylindole occurs at the C6-position of the indole ring. niscpr.res.inniscpr.res.in
Aminomethylation : The Mannich reaction on 3-carbethoxy-1-furfuryl-5-hydroxy-2-methylindole results in regioselective substitution at the C4 position to give the corresponding 4-isogramine. niscpr.res.in
These reactions demonstrate that even on highly substituted indoles, further electrophilic substitution is possible, providing routes to polyfunctionalized indole scaffolds. The specific outcome for this compound would depend on the reaction conditions and the nature of the electrophile.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2,3,6-Tribromo-1-methyl-indole. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the N-methyl group. In a deuterated chloroform (B151607) (CDCl₃) solvent, the N-methyl protons typically appear as a singlet around 3.78 ppm. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns. For instance, H-7 often appears as a doublet at approximately 7.47 ppm (J = 1.5 Hz), H-4 as a doublet at 7.38 ppm (J = 8.4 Hz), and H-5 as a doublet of doublets at 7.29 ppm (J = 8.4, 1.5 Hz). acs.org When measured in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), these shifts are observed at slightly different positions: H-7 at 7.90 ppm (d, J = 1.5 Hz), H-4 at 7.35 ppm (d, J = 8.5 Hz), H-5 at 7.30 ppm (dd, J = 8.5, 1.5 Hz), and the N-methyl protons as a singlet at 3.80 ppm. acs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In DMSO-d₆, the carbon signals for this compound are assigned as follows: C-7a at 136.8 ppm, C-3a at 125.1 ppm, C-4 at 123.9 ppm, C-5 at 119.7 ppm, C-6 at 116.6 ppm, C-2 at 115.8 ppm, C-7 at 113.7 ppm, and C-3 at 91.6 ppm. The N-methyl carbon (N-CH₃) resonates at approximately 32.7 ppm. acs.org These chemical shifts are crucial for confirming the substitution pattern on the indole (B1671886) ring.
| Position | ¹H Chemical Shift (ppm) in CDCl₃ | ¹H Chemical Shift (ppm) in DMSO-d₆ | ¹³C Chemical Shift (ppm) in DMSO-d₆ |
|---|---|---|---|
| N-CH₃ | 3.78 (s) | 3.80 (s) | 32.7 |
| H-4 / C-4 | 7.38 (d, J = 8.4 Hz) | 7.35 (d, J = 8.5 Hz) | 123.9 |
| H-5 / C-5 | 7.29 (dd, J = 8.4, 1.5 Hz) | 7.30 (dd, J = 8.5, 1.5 Hz) | 119.7 |
| H-7 / C-7 | 7.47 (d, J = 1.5 Hz) | 7.90 (d, J = 1.5 Hz) | 113.7 |
| C-2 | - | - | 115.8 |
| C-3 | - | - | 91.6 |
| C-3a | - | - | 125.1 |
| C-6 | - | - | 116.6 |
| C-7a | - | - | 136.8 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is instrumental in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
For this compound (C₉H₆Br₃N), the presence of three bromine atoms results in a characteristic isotopic pattern in the mass spectrum. mdpi.com Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This leads to a distinctive cluster of peaks for the molecular ion (M⁺) and its fragments containing bromine atoms. The theoretical molecular weight of this compound is approximately 367.863 g/mol . vulcanchem.com
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for indole derivatives include the loss of the N-methyl group or cleavage of the indole ring system. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. The electron ionization mass spectrum (EI-MS) of a related compound, 2,3,5-tribromo-1-methylindole, shows a characteristic pattern for the molecular ions at m/z = 365, 367, 369, and 371 in a ratio of 1:3:3:1, confirming the presence of three bromine atoms. mdpi.com A similar pattern would be expected for this compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₆Br₃N | mdpi.com |
| Molecular Weight | 367.863 g/mol | vulcanchem.com |
| Key Fragmentation | Loss of methyl group | mdpi.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds. For 1-methylindole, the parent structure, characteristic peaks include C-H stretching vibrations. The broad band in the range of 3300-2800 cm⁻¹ can be attributed to the stretching vibrations of C-H bonds. researchgate.net Specifically, peaks around 3050 cm⁻¹ and 2950 cm⁻¹ correspond to the stretching of unsaturated and saturated C-H bonds, respectively. researchgate.net The presence of the tribromo-substituted indole core would influence the fingerprint region of the spectrum (below 1500 cm⁻¹), providing a unique pattern for this specific compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of indole and its derivatives is characterized by absorptions arising from π → π* electronic transitions within the aromatic system. The substitution pattern and the nature of the substituents significantly affect the wavelength and intensity of these absorptions. The specific UV-Vis absorption maxima for this compound would provide insight into its electronic structure.
| Spectroscopic Technique | Observed Features (for related indole structures) | Reference |
|---|---|---|
| Infrared (IR) | C-H stretching (unsaturated): ~3050 cm⁻¹ C-H stretching (saturated): ~2950 cm⁻¹ | researchgate.net |
| Ultraviolet-Visible (UV-Vis) | π → π* transitions characteristic of the indole aromatic system. |
X-ray Crystallography for Solid-State Structure Determination
While a specific X-ray crystal structure for this compound was not found in the provided search results, the structures of related brominated indoles have been determined. uni-rostock.de For instance, the molecular structure of a derivative confirmed by X-ray crystallography shows the planar indole ring system with the substituents in their expected positions. uni-rostock.de Such an analysis for this compound would confirm the substitution pattern and provide detailed geometric parameters, solidifying the structural assignment derived from spectroscopic methods.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. For halogenated indoles, these methods elucidate how the number and position of bromine atoms, along with the N-methyl group, influence the molecule's electronic landscape and subsequent reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity and lower stability.
For 2,3,6-tribromo-1-methyl-indole, the HOMO is expected to be distributed primarily across the indole (B1671886) ring, particularly the electron-rich pyrrole (B145914) moiety. The LUMO is also associated with the aromatic system. researchgate.net The presence of three electron-withdrawing bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 1-methyl-indole. The precise HOMO-LUMO gap would be determined via computational calculations, as shown in the representative table below.
Interactive Table: Representative Frontier Molecular Orbital Data
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1-Methyl-indole (Hypothetical) | -5.8 | -1.0 | 4.8 |
| This compound (Illustrative) | -6.5 | -1.8 | 4.7 |
Note: The values presented are illustrative and serve to demonstrate the typical output of FMO analysis. Actual values require specific DFT or ab initio calculations.
Conceptual Density Functional Theory (DFT) provides a set of global reactivity indices that quantify a molecule's response to chemical reactions. These indices are derived from the variations in energy with respect to the number of electrons.
Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system. It can be approximated as μ ≈ (E_HOMO + E_LUMO) / 2.
Global Hardness (η): This index measures the resistance to charge transfer. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.
Global Softness (S): The reciprocal of global hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.
For this compound, the presence of bromine atoms influences these indices, generally increasing its electrophilic character compared to the non-halogenated parent compound.
Interactive Table: Representative Global Reactivity Indices
| Parameter | Formula | This compound (Illustrative Value) |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.15 eV |
| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 eV |
| Global Softness (S) | 1 / η | 0.43 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | 3.66 eV |
Note: These values are illustrative, derived from the hypothetical FMO energies in the previous section, and represent typical data obtained from DFT calculations.
Computational methods are indispensable for studying halogenated indoles. acs.org
Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. youtube.com It is favored for its balance of accuracy and computational cost. In the context of brominated indoles, DFT is used to optimize molecular geometries, calculate vibrational frequencies, and determine the reactivity indices and FMO energies discussed above. nih.gov Studies on similar halogenated systems use DFT to explore reaction mechanisms, such as electrophilic substitution or cross-coupling reactions, and to understand the stability of intermediates. nih.gov
Ab initio Methods: These methods are based on first principles, solving the Schrödinger equation without empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for certain properties, especially those involving non-covalent interactions, but at a significantly greater computational expense. nih.gov For brominated indoles, these high-level calculations can be used to benchmark DFT results and to obtain highly accurate interaction energies, particularly for studying halogen bonding.
The application of these methodologies has been crucial in understanding structure-property relationships in halogenated heterocycles, guiding synthetic efforts and explaining observed reactivity patterns. acs.orgnih.gov
Theoretical Studies on Halogen Bonding Interactions in Brominated Indoles
Halogen bonding is a highly directional, non-covalent interaction that has gained significant attention in crystal engineering, materials science, and drug design. acs.org In molecules like this compound, the bromine atoms can act as halogen bond donors, profoundly influencing the molecule's solid-state structure and interactions with other molecules.
The phenomenon of halogen bonding is explained by the concept of the "sigma-hole" (σ-hole). nih.govrsc.orgresearchgate.net A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, along the axis of the bond (e.g., C-Br). researchgate.netwikipedia.org
This seemingly counter-intuitive positive region on an electronegative atom arises from the anisotropic distribution of electron density around the halogen. youtube.com The electron density is drawn away from the outermost pole of the halogen into the C-Br covalent bond and accumulates in a belt or torus around the "equator" of the atom. This leaves the polar region (the "hole") electron-deficient and thus electropositive. nih.govresearchgate.net
For halogens like bromine and iodine, this effect is significant. researchgate.net The strength of the σ-hole, and thus the halogen bond it can form, increases with the electron-withdrawing power of the group attached to the halogen and down the halogen group (I > Br > Cl). nih.gov In this compound, the bromine atoms attached to the aromatic indole ring possess significant σ-holes, making them potent halogen bond donors. acs.org
The directional nature of the halogen bond, guided by the σ-hole, has a significant impact on molecular assembly and reactivity.
Intermolecular Interactions: Halogen bonding plays a crucial role in directing the crystal packing of brominated indoles. nih.gov The positive σ-hole on a bromine atom of one molecule interacts favorably with a region of negative potential on a neighboring molecule, such as a lone pair on a nitrogen or oxygen atom, or even the electron-rich π-system of another indole ring. nih.gov These C–Br···Nu (where Nu is a nucleophile) interactions are highly linear and specific, acting as a powerful tool in supramolecular chemistry to build predictable solid-state architectures. acs.orgnih.gov
Intramolecular Interactions: While less common, intramolecular halogen bonds can also occur, influencing the conformation of a molecule. A bromine atom can interact with a nearby Lewis basic site within the same molecule, potentially locking it into a specific geometry.
Reaction Pathways: Halogen bonding can stabilize transition states and influence the pathways of chemical reactions. nih.govmdpi.com By acting as a Lewis acid, the σ-hole on a bromine atom can activate a substrate in a reaction. For example, in a halide abstraction reaction, a halogen bond donor can interact with the leaving bromide, stabilizing the developing negative charge in the transition state and accelerating the reaction. nih.gov This catalytic role of halogen bonding is an emerging area of research with significant potential in organic synthesis. mdpi.com Theoretical studies are essential for mapping these reaction pathways and quantifying the stabilizing effect of halogen bonding on transition states. whiterose.ac.uk
Theoretical Prediction and Analysis of Photophysical Properties
The photophysical properties of this compound are governed by the interplay of the electron-donating 1-methyl group and the electron-withdrawing bromo substituents on the indole ring. These substitutions are known to modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics of the molecule.
Prediction of Absorption and Emission Characteristics
Theoretical predictions for the absorption and emission spectra of this compound would likely be performed using time-dependent density functional theory (TD-DFT) calculations. These computational methods are instrumental in understanding the electronic transitions of organic molecules.
The absorption spectrum of indole itself features two main bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. The substitution pattern on this compound is expected to cause a bathochromic (red) shift in these absorption bands compared to the parent indole. The electron-donating methyl group at the N1 position generally contributes to a red shift. The bromine atoms, while being electron-withdrawing through induction, can also participate in resonance and their presence on both the pyrrole and benzene (B151609) rings would lead to complex shifts in the absorption maxima.
The emission characteristics would similarly be influenced. Following excitation, the molecule relaxes to the lowest excited singlet state (S₁) before emitting a photon to return to the ground state (S₀). The energy of this emission is typically lower than the absorption energy, a phenomenon known as the Stokes shift. For substituted indoles, the nature of the emitting state (¹Lₐ or ¹Lₑ) can be highly dependent on the substituents and the solvent environment.
Table 1: Predicted Absorption and Emission Characteristics of this compound (Hypothetical Data)
| Property | Predicted Wavelength (nm) | Notes |
| Maximum Absorption (λmax) | 290 - 310 | Expected red shift compared to indole due to substitution. |
| Maximum Emission (λem) | 350 - 380 | Dependent on the nature of the excited state and solvent polarity. |
Studies on Photo-induced Intramolecular Charge Transfer (ICT)
The structure of this compound, with an electron-donating methyl group and electron-withdrawing bromine atoms, presents a potential scaffold for photo-induced intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be transferred from the electron-rich indole ring, further enriched by the methyl group, to the regions influenced by the electron-withdrawing bromine atoms.
This ICT character is a key feature in many "push-pull" systems, where an electron donor and an electron acceptor are part of the same molecule. In such systems, the excited state has a significantly larger dipole moment than the ground state. Theoretical studies on similar indole derivatives have shown that the extent of ICT is highly dependent on the electronic nature of the substituents and their positions on the indole ring. For this compound, the bromine at the 6-position on the benzene ring and the bromines at the 2 and 3-positions on the pyrrole ring would act as acceptor sites, while the methylated indole core would serve as the donor.
Theoretical Analysis of Quantum Yield and Stokes Shift
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The presence of heavy atoms like bromine is known to decrease the fluorescence quantum yield due to the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), a non-radiative decay pathway that competes with fluorescence. Consequently, the theoretical quantum yield of this compound is expected to be lower than that of 1-methyl-indole.
The Stokes shift is the difference between the positions of the band maxima of the absorption and emission spectra. A large Stokes shift is often indicative of a significant change in geometry or electronic structure between the ground and excited states, which is characteristic of molecules exhibiting ICT. Given the potential for ICT in this compound, a notable Stokes shift would be anticipated, particularly in polar solvents that can stabilize the charge-separated excited state.
Table 2: Predicted Quantum Yield and Stokes Shift of this compound (Hypothetical Data)
| Property | Predicted Value | Influencing Factors |
| Fluorescence Quantum Yield (Φf) | < 0.1 | Heavy-atom effect of bromine atoms enhancing intersystem crossing. |
| Stokes Shift (cm⁻¹) | > 3000 | Expected significant intramolecular charge transfer upon excitation. |
Modeling of Solvatochromic Behavior
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced for molecules that have a large difference in dipole moment between their ground and excited states, such as those that undergo ICT.
The solvatochromic behavior of this compound can be modeled using computational methods that incorporate solvent effects, such as the polarizable continuum model (PCM). In these models, the solvent is treated as a continuous dielectric medium that surrounds the solute molecule.
It is expected that this compound would exhibit positive solvatochromism, meaning its emission spectrum would show a red shift as the polarity of the solvent increases. This is because a more polar solvent will better stabilize the highly polar ICT excited state, lowering its energy and thus leading to a lower energy (longer wavelength) emission. The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity, providing a quantitative measure of the change in dipole moment upon excitation.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2,3,6-Tribromo-1-methyl-indole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves bromination of 1-methyl-indole using brominating agents (e.g., NBS or Br₂ in specific solvents). Optimization requires controlling stoichiometry, temperature, and reaction time. For example, highlights a 25% yield for a brominated indole derivative via CuI-catalyzed click chemistry in PEG-400:DMF, suggesting solvent polarity and catalyst choice critically influence efficiency. Monitoring intermediates via TLC and adjusting bromine equivalents (e.g., 3 equivalents for tri-substitution) can improve regioselectivity. Post-synthesis purification via flash chromatography (as in ) or recrystallization is essential for isolating high-purity products.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Use a combination of -NMR, -NMR, and HRMS for structural confirmation. For instance, -NMR in CDCl₃ (e.g., aromatic protons at δ 7.23–7.14 ppm in ) and -NMR signals for brominated carbons (~110–135 ppm) are diagnostic. Discrepancies in integration or unexpected peaks may arise from residual solvents or incomplete substitution; repeating the reaction under inert atmospheres or using deuterated solvents (e.g., DMSO-d₆) can mitigate this. Cross-validate with IR (e.g., C-Br stretches ~500–600 cm⁻¹) and elemental analysis.
Q. How can researchers ensure reproducibility in synthesizing and testing brominated indole derivatives?
- Methodological Answer : Document exact reagent grades (e.g., anhydrous solvents, >99% purity catalysts), reaction conditions (temperature, inert gas use), and purification steps. emphasizes detailing storage conditions (e.g., desiccated, -20°C for hygroscopic intermediates) and batch-specific data (e.g., CAS numbers, manufacturer details). For biological testing, standardize assays (e.g., MIC for antimicrobial studies) with positive controls (e.g., ampicillin) and triplicate runs to address variability.
Advanced Research Questions
Q. What strategies can resolve contradictions in the biological activity data of this compound across different studies?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Conduct dose-response curves (e.g., IC₅₀ comparisons) and validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). notes that indole derivatives’ activity depends on substituent positioning; compare 2,3,6-substitution with analogues (e.g., 5-bromo-2-methyl-indole in ) to isolate electronic/steric effects. Use computational tools (e.g., molecular docking) to correlate structure-activity relationships (SAR).
Q. How can the regioselectivity of bromination in 1-methyl-indole derivatives be mechanistically explained and controlled?
- Methodological Answer : Regioselectivity is influenced by electronic (directing effects of methyl groups) and steric factors. DFT calculations can predict favorable sites (e.g., C2/C3 vs. C6 bromination). Experimentally, using bulky brominating agents (e.g., DBDMH) or Lewis acids (e.g., FeCl₃) may shift selectivity. ’s synthesis of a 4-bromo-indole-thiazolidinedione hybrid via radical bromination suggests alternative pathways for challenging positions. Optimize by screening solvents (polar aprotic vs. nonpolar) and temperatures.
Q. What advanced methodologies are suitable for studying the metabolic stability of this compound in preclinical models?
- Methodological Answer : Employ LC-MS/MS for in vitro metabolic studies using liver microsomes (human/rodent) to identify phase I/II metabolites. Use isotopically labeled analogs (e.g., -methyl groups) to track degradation pathways. For in vivo analysis, conduct pharmacokinetic (PK) studies with plasma/tissue sampling at intervals (0–24 hrs). ’s approach for 6-iodo-indole derivatives, including probe-based assays, can be adapted to assess enzyme inhibition (e.g., CYP450 isoforms).
Methodological Best Practices
- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to validate findings, as emphasized in ’s triangulation framework.
- Synthetic Reproducibility : Adopt QbD (Quality by Design) principles, including DoE (Design of Experiments) for reaction optimization .
- Biological Validation : Use multiple cell lines/strains and include negative controls to rule out assay artifacts, aligning with ’s recommendations for indole-based biochemical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
